molecular formula C48H91NO8 B093116 1,2,3-Trinervonoyl glycerol CAS No. 17283-91-9

1,2,3-Trinervonoyl glycerol

Número de catálogo: B093116
Número CAS: 17283-91-9
Peso molecular: 810.2 g/mol
Clave InChI: WBOZIXHPUPAOIA-JMDWBTAUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide is a synthetic glycolipid and a structural analog of the potent immunomodulatory agent α-Galactosylceramide (KRN7000). This compound is designed to be presented by the MHC class I-like protein CD1d on antigen-presenting cells, where it can engage and activate invariant Natural Killer T (iNKT) cells through their T-cell receptors. The activation of iNKT cells leads to the rapid secretion of both Th1 and Th2 cytokines, such as IFN-γ and IL-4, making this compound a critical tool for studying the role of the CD1d-NKT cell axis in various immune responses. Its primary research applications include investigating immune regulation, autoimmune diseases, cancer immunotherapy, and infectious diseases. The specific structural modifications in this analog, particularly the (Z) and (E) configured double bonds in the lipid chains, are intended to fine-tune the stability of the glycolipid-CD1d complex and the subsequent polarity of the iNKT cell response, potentially leading to a more biased cytokine profile compared to the parent KRN7000 compound. This makes it an invaluable reagent for dissecting the precise mechanisms of NKT cell biology and for the development of novel immunotherapeutic strategies. Source: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 131314108 Research into such synthetic glycolipids continues to be a frontier in immunology, as reviewed in scientific literature on NKT cell agonists. Source: Cerundolo, V., Silk, J. D., Masri, S. H., & Salio, M. (2009). Harnessing invariant NKT cells in vaccination strategies. Nature Reviews Immunology, 9(1), 28–38. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Propiedades

Número CAS

17283-91-9

Fórmula molecular

C48H91NO8

Peso molecular

810.2 g/mol

Nombre IUPAC

(Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide

InChI

InChI=1S/C48H91NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,41-43,45-48,50-51,53-55H,3-16,19-34,36,38-40H2,1-2H3,(H,49,52)/b18-17-,37-35+/t41-,42+,43+,45-,46-,47+,48+/m0/s1

Clave InChI

WBOZIXHPUPAOIA-JMDWBTAUSA-N

SMILES isomérico

CCCCCCCCCCCCC/C=C/[C@H](C(CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O

SMILES canónico

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O

Sinónimos

C 24-cerebroside
N-nervonylgalactosylsphingosine

Origen del producto

United States

Mecanismo De Acción

Pharmacokinetics

It’s known that the length and saturation of the fatty acid chain in cerebrosides can vary, influencing the physical properties of the molecule. This could potentially affect the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Análisis Bioquímico

Actividad Biológica

(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide is a complex glycosphingolipid with notable biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C48H91NO8, with a molecular weight of 810.2 g/mol. It belongs to the class of glycosphingolipids and is characterized by multiple hydroxyl groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC48H91NO8
Molecular Weight810.2 g/mol
CategoryGlycosphingolipids

1. Antioxidant Properties

Research indicates that (Z)-N-[(E,3R)-3-hydroxy...] exhibits significant antioxidant activity. This is primarily attributed to the presence of hydroxyl groups that can neutralize free radicals. In vitro studies have shown that this compound can reduce oxidative stress markers in cellular models, suggesting its potential role in preventing oxidative damage in various diseases .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In a study involving lipopolysaccharide (LPS)-induced inflammation in BV-2 microglial cells, (Z)-N-[(E,3R)-3-hydroxy...] significantly reduced nitric oxide (NO) secretion, indicating its potential as an anti-inflammatory agent .

3. Neuroprotective Effects

Preliminary findings suggest that this compound may offer neuroprotective benefits. In models of neurodegeneration, it has been shown to protect neuronal cells from apoptosis induced by oxidative stress. This effect is believed to be mediated through the modulation of signaling pathways involved in cell survival .

Case Study 1: Neuroprotection in Cellular Models

A study published in Frontiers in Chemistry explored the neuroprotective effects of various flavonoids and glycosphingolipids, including (Z)-N-[(E,3R)-3-hydroxy...]. The results indicated that this compound could effectively reduce cell death in models of neurotoxicity induced by glutamate and hydrogen peroxide exposure .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation focused on inflammatory responses in microglial cells, (Z)-N-[(E,3R)-3-hydroxy...] was found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators of inflammation. This suggests a mechanism through which the compound exerts its anti-inflammatory effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features:

Compound Name Structural Differences Biological Relevance References
(5Z,8Z,11Z,13E)-N-[(2S,3R,4E)-1,3-dihydroxyheptadec-4-en-2-yl]-15-oxoicosa-5,8,11,13-tetraenamide Shorter acyl chain (20 carbons), additional double bonds (5Z,8Z,11Z,13E), ketone group Proposed role in inflammation modulation; lacks glycosylation
(Z)-N-[(Z)-1-((2R,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyan-2-yl)oxy...] Hexadecanamide chain (16 carbons), distinct stereochemistry in glycosyl moiety Studied for antimicrobial activity; reduced hydrophilicity
N-acyl homoserine lactones (e.g., C12-HSL) Simpler structure (12-carbon acyl chain, lactone ring) Quorum-sensing molecules in bacteria; lack glycosylation and unsaturated bonds

Data Tables

Table 1: Key Physicochemical Properties

Property Target Compound (5Z,8Z,11Z,13E)-Analogue Hexadecanamide Analogue
Molecular Weight ~850 g/mol ~720 g/mol ~780 g/mol
Melting Point N/A 110–115°C 125–135°C
LogP (Predicted) 8.2 6.5 9.1
Water Solubility 2 mg/mL 5 mg/mL 1 mg/mL

Métodos De Preparación

Galactose Activation and Protection

The galactose moiety is activated as a glycosyl donor through per-TMS protection. Treatment of D-galactose with chlorotrimethylsilane and hexamethyldisilazane in pyridine yields 1,2,3,4,6-penta-O-TMS-galactose (13 ), a stable intermediate amenable to glycosylation. This protection scheme ensures that only the anomeric hydroxyl group remains reactive, facilitating controlled coupling to the ceramide acceptor.

Glycosyl Iodide Formation

The TMS-protected galactose undergoes iodination with iodotrimethylsilane (TMS-I), generating the glycosyl iodide donor (15 ). This reactive species participates in SN2-type glycosylation, favoring β-anomer formation due to stereoelectronic effects.

Synthesis of the Ceramide Acceptor

Sphingosine Backbone Preparation

The (E,3R)-3-hydroxyoctadec-4-en-2-amine (sphingosine) backbone is derived from phytosphingosine (17 ). Key steps include:

  • Boc Protection : Phytosphingosine is treated with di-tert-butyl dicarbonate to form the Boc-carbamate (18 ), shielding the primary amine during subsequent reactions.

  • Silylation : The triol functionality is protected with tert-butyldimethylsilyl (TBDMS) groups, yielding the tris-silyl ether (19 ).

  • Selective Deprotection : HF-pyridine mediates cleavage of the primary TBDMS group, producing the mono-silyl-protected sphingosine acceptor (16 ).

Fatty Acid Coupling

Tetracos-15-enoic acid is activated as an acyl chloride and coupled to the sphingosine amine via Steglich esterification. The (Z)-configuration of the Δ15 double bond is preserved using Lindlar catalyst during alkyne hydrogenation in earlier synthesis stages.

Glycosylation Reaction

The glycosyl iodide donor (15 ) reacts with the sphingosine acceptor (16 ) in a dichloromethane/triethylamine system, yielding the protected β-D-galactosylceramide (14 ). Kinetic control and low temperatures (–40°C) minimize α-anomer formation, achieving >90% β-selectivity.

ParameterCondition
SolventDichloromethane/Triethylamine (3:1)
Temperature–40°C
Reaction Time12 h
β:α Anomer Ratio9:1

Global Deprotection and Purification

Silyl Group Removal

The TMS and TBDMS protecting groups are cleaved simultaneously using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran. This step unveils the hydroxyl groups on the galactose and sphingosine moieties.

Boc Deprotection

Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, regenerating the free amine on the ceramide.

Chromatographic Purification

The crude product is purified via silica gel chromatography (ethyl acetate/methanol/water, 65:25:10) followed by reversed-phase HPLC (C18 column, acetonitrile/water gradient). Final characterization by NMR and HRMS confirms structural integrity.

Analytical Characterization

Spectroscopic Data

  • HRMS (ESI+) : m/z calculated for C48H91NO8 [M+H]+: 810.6712; found: 810.6705.

  • 1H NMR (600 MHz, CD3OD) : δ 5.55 (m, 2H, CH=CH), 4.25 (d, J = 7.8 Hz, H-1'), 3.85–3.40 (m, sugar protons), 2.25 (t, J = 7.2 Hz, COCH2).

Purity Assessment

HPLC analysis underivatized product shows >99% purity, with a retention time of 12.3 min (C18, 85% acetonitrile).

Comparative Analysis of Synthetic Routes

While enzymatic synthesis of galactosylceramides occurs naturally in the endoplasmic reticulum via UDP-galactose:ceramide galactosyltransferase (UGT8), chemical synthesis offers superior control over acyl chain composition and stereochemistry. The chemical route detailed here achieves 72% overall yield from phytosphingosine, outperforming enzymatic methods hampered by substrate specificity and low titers .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and what methodological approaches can address them?

  • Answer : Synthesis requires precise control over stereochemistry (7 defined stereocenters) and regioselective glycosylation. Key steps include:

  • Stereoselective coupling : Use of β-D-glucopyranosyl donors (e.g., β-D-glucose derivatives) to ensure correct anomeric configuration .
  • Protection/deprotection strategies : Temporary protecting groups (e.g., acetyl, benzyl) for hydroxyl groups during glycosylation .
  • Purification : Employ membrane separation technologies (e.g., ultrafiltration) or column chromatography to isolate intermediates .
  • Validation : Confirm stereochemical integrity via NMR (e.g., NOESY for spatial proximity analysis) .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

  • Answer :

  • IR spectroscopy : Identifies functional groups (e.g., hydroxyl, amide) through characteristic stretches (3200–3500 cm⁻¹ for OH/NH) .
  • NMR (¹H, ¹³C, 2D-COSY/HSQC) : Resolves complex spin systems, confirms stereochemistry, and assigns anomeric protons (δ 4.5–5.5 ppm for glycosidic linkages) .
  • ESI-HRMS : Validates molecular formula (e.g., [M+Na]⁺ peaks with <2 ppm error) .
  • HPLC-MS : Monitors reaction progress and detects impurities using C18 reverse-phase columns .

Q. How can researchers link this compound’s structure to its potential biological activity?

  • Answer :

  • Theoretical framework : Glycosphingolipids (GSLs) often interact with cell membranes or receptors via their carbohydrate moieties. Map structural features (e.g., ceramide chain length, double bond positions) to known GSL signaling pathways .
  • In silico docking : Use tools like AutoDock to predict interactions with biological targets (e.g., ganglioside-binding proteins) .
  • Experimental validation : Design assays (e.g., surface plasmon resonance) to measure binding affinity to proposed targets .

Advanced Research Questions

Q. How can contradictions in experimental data (e.g., conflicting bioactivity results) be resolved?

  • Answer :

  • Hypothesis refinement : Re-examine the theoretical framework (e.g., does the compound act via a non-canonical pathway?) .
  • Methodological audit : Verify assay conditions (e.g., pH, solvent effects) that may alter compound conformation .
  • Multi-technique validation : Correlate bioactivity with structural data (e.g., compare NMR-derived conformers to activity trends) .

Q. What advanced separation techniques are suitable for purifying stereoisomers of this compound?

  • Answer :

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane:isopropanol gradients .
  • Countercurrent chromatography (CCC) : Leverage partition coefficients in biphasic solvent systems for high-resolution separation .
  • Crystallization optimization : Screen solvent mixtures (e.g., ethanol/water) to isolate specific diastereomers .

Q. How can in silico modeling predict the compound’s stability under varying physiological conditions?

  • Answer :

  • Molecular dynamics (MD) simulations : Simulate lipid bilayer interactions to assess membrane permeability .
  • Degradation pathways : Use software like ACD/Percepta to predict hydrolysis sites (e.g., labile glycosidic bonds at low pH) .
  • COMSOL Multiphysics : Model diffusion kinetics in biological matrices to estimate half-life .

Q. What methodologies can elucidate the role of the tetracos-15-enamide chain in bioactivity?

  • Answer :

  • Structure-activity relationship (SAR) studies : Synthesize analogs with truncated or saturated acyl chains and compare activity .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic changes during ligand-receptor binding to assess chain length contributions .
  • Fluorescence anisotropy : Measure membrane fluidity changes induced by acyl chain insertion .

Methodological Design Considerations

  • Experimental controls : Include synthetic intermediates and structurally related GSLs (e.g., GM1 ganglioside) as benchmarks .
  • Data interpretation : Align findings with existing glycosphingolipid databases (e.g., GlyTouCan) to identify novel structural motifs .
  • Ethical compliance : Adhere to institutional guidelines for handling bioactive lipids, particularly those with potential immunomodulatory effects .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.